

An In-depth Technical Guide to tert-Butyl L-prolinate Hydrochloride

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Compound of Interest

Compound Name: *tert-Butyl L-prolinate hydrochloride*

Cat. No.: *B554961*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **tert-butyl L-prolinate hydrochloride**. The information is curated for professionals in the fields of chemical research and drug development, presenting quantitative data in accessible formats and detailing experimental protocols.

Molecular Structure and Chemical Identity

Tert-butyl L-prolinate hydrochloride is the hydrochloride salt of the tert-butyl ester of the naturally occurring amino acid L-proline. The introduction of the bulky tert-butyl group to the carboxyl terminus enhances its utility in organic synthesis by protecting the carboxylic acid functionality.

Table 1: Chemical Identifiers^[1]

Identifier	Value
IUPAC Name	tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
CAS Number	5497-76-7
Molecular Formula	C ₉ H ₁₈ ClNO ₂
Molecular Weight	207.70 g/mol
InChI	InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1
SMILES	<chem>CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl</chem>

Physicochemical Properties

The physicochemical properties of **tert-butyl L-prolinate hydrochloride** make it a versatile reagent in a variety of reaction conditions.

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White to off-white crystalline powder	[2]
Melting Point	109-114 °C	[2]
Solubility	Soluble in water and polar organic solvents.	
Optical Rotation	$[\alpha]^{20}_D \approx -30$ to -33° (c=1 in H ₂ O)	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **tert-butyl L-prolinate hydrochloride**.

Table 3: Spectroscopic Data Summary

Technique	Key Features and Expected Peaks
^1H NMR	Signals corresponding to the tert-butyl protons, and the protons of the pyrrolidine ring. The α -proton signal is typically found downfield.
^{13}C NMR	Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the four distinct carbons of the pyrrolidine ring.
IR Spectroscopy	Characteristic absorption bands for the N-H stretching of the secondary amine hydrochloride, C=O stretching of the ester, and C-H stretching of the alkyl groups. The spectrum is available in public databases such as PubChem. [1]
Mass Spectrometry	The mass spectrum would be expected to show a parent ion corresponding to the free base (tert-butyl L-prolinate) and fragmentation patterns typical of esters and pyrrolidine rings.

While detailed spectra with full peak assignments are best obtained from dedicated spectral databases, the expected chemical shifts and absorption bands are well-established based on the molecular structure.

Experimental Protocols

The synthesis of **tert-butyl L-prolinate hydrochloride** can be achieved through several methods. Below are detailed protocols for two common approaches.

Synthesis via Direct Esterification with Thionyl Chloride

This method involves the direct esterification of L-proline using tert-butanol in the presence of thionyl chloride, which serves as both a catalyst and a source of the hydrochloride.

Experimental Protocol:

- **Reaction Setup:** To a suspension of L-proline (1 equivalent) in tert-butanol (used as both reactant and solvent), add thionyl chloride (1.1 equivalents) dropwise at 0 °C with stirring.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the excess tert-butanol is removed under reduced pressure.
- **Purification:** The crude product is then purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/ether, to yield the final product as a white crystalline solid.

Synthesis using Di-tert-butyl Dicarbonate (Boc Anhydride)

This alternative method involves the protection of the amino group of L-proline with a Boc group, followed by esterification and subsequent deprotection and salt formation.

Experimental Protocol:

- **Boc Protection:** L-proline (1 equivalent) is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). Di-tert-butyl dicarbonate (1.1 equivalents) and a base (e.g., sodium bicarbonate) are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
- **Esterification:** The N-Boc-L-proline is then esterified using a suitable method, for example, by reacting with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
- **Deprotection and Salt Formation:** The resulting N-Boc-L-proline tert-butyl ester is treated with a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) to remove the Boc group and form the hydrochloride salt.

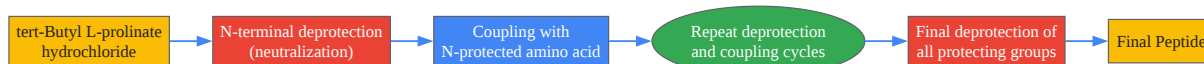
- Isolation and Purification: The solvent is removed under reduced pressure, and the product is purified by recrystallization as described in the previous method.

Applications in Research and Development

Tert-butyl L-prolinate hydrochloride is a valuable building block in several areas of chemical synthesis.

Peptide Synthesis

The primary application of this compound is in peptide synthesis. The tert-butyl ester protects the C-terminus of the proline residue, allowing for the sequential coupling of other amino acids to the N-terminus. The protecting group can be selectively removed under acidic conditions at the end of the synthesis.

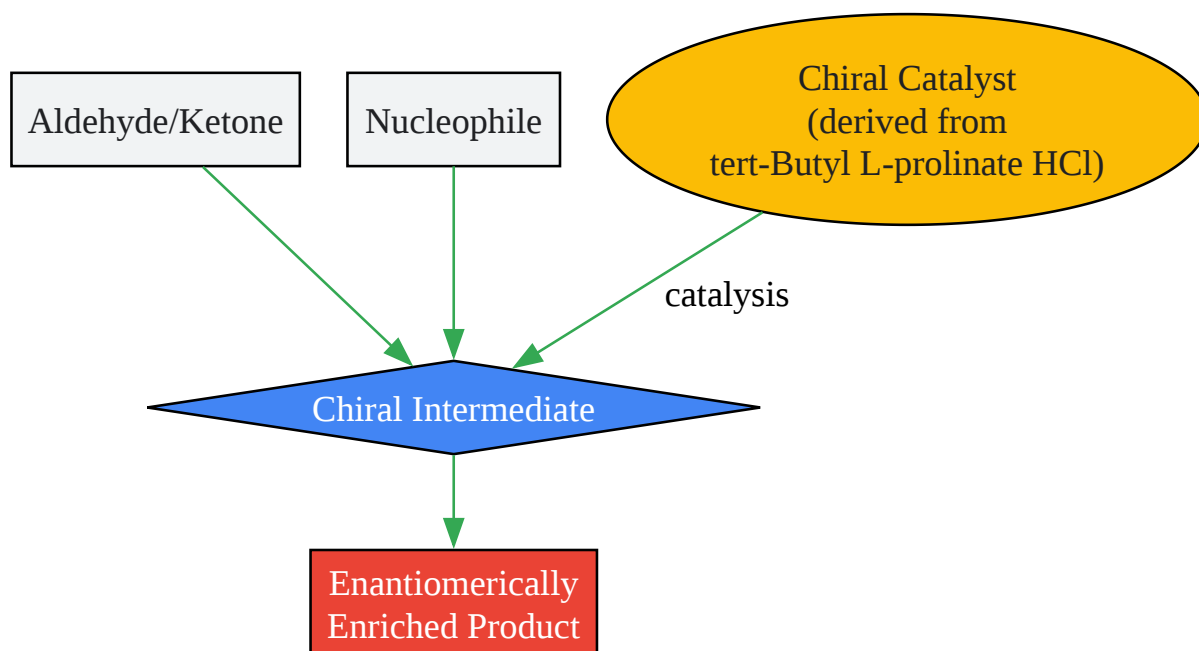


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*Figure 1. General workflow for the use of **tert-Butyl L-prolinate hydrochloride** in solid-phase peptide synthesis.*

Asymmetric Catalysis

The chiral nature of the proline backbone makes **tert-butyl L-prolinate hydrochloride** a useful precursor for chiral ligands and organocatalysts. These catalysts are employed in asymmetric reactions, such as aldol and Michael reactions, to produce enantiomerically enriched products, which are crucial in the development of chiral drugs.



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Figure 2. Logical relationship of **tert-Butyl L-prolinate hydrochloride** as a precursor in asymmetric catalysis.

Safety and Handling

Tert-butyl L-prolinate hydrochloride should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.

Table 4: General Safety Information

Hazard Statement	Precautionary Statement
May cause skin and eye irritation.	Wear protective gloves, clothing, and eye/face protection.
May cause respiratory irritation.	Use in a well-ventilated area.
Harmful if swallowed.	Do not eat, drink or smoke when using this product.

Conclusion

Tert-butyl L-prolinate hydrochloride is a key chiral building block with significant applications in peptide synthesis and asymmetric catalysis. Its well-defined structure and properties, combined with established synthetic routes, make it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its chemistry and utility, empowering its effective application in research and development.

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References

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- 2. L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
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